molecular formula C19H13F3N6OS B2382160 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891106-96-0

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2382160
CAS RN: 891106-96-0
M. Wt: 430.41
InChI Key: OTOXXJYCOZJZHX-UHFFFAOYSA-N
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Description

The compound “2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years due to their diverse bio-properties, such as antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively. The synthetic strategy involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . The reaction of compound 6 with a variety of substituted aromatic acids afforded the corresponding 5-(6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2,6-dimethylpyridine-3-carboxylic acid ethyl esters 7 in moderate to good yields .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by IR, NMR, and EI-MS . For example, the IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis Techniques

  • The compound is synthesized from N-(pyridin-2-yl)benzimidamides via a metal-free oxidative N-N bond formation, utilizing phenyliodine bis(trifluoroacetate). This method is noted for its efficiency and high yield, contributing to the facile production of biologically significant 1,2,4-triazolo[1,5-a]pyridines (Zheng et al., 2014).

Biological Activity and Applications

  • Triazolo[1,5-c]pyrimidines, similar in structure, have been identified as mediator release inhibitors, useful in the development of anti-asthma agents. These compounds are synthesized through a series of reactions, starting with arylamidines and involving several steps like cyclization and rearrangement (Medwid et al., 1990).
  • Some triazolopyridazine derivatives have demonstrated significant antiviral activity against hepatitis-A virus (HAV), indicating their potential in antiviral therapies (Shamroukh & Ali, 2008).
  • Modifications of similar compounds have shown remarkable anticancer effects and potential as PI3K inhibitors. Such modifications, like replacing the acetamide group with an alkylurea moiety, can enhance the antiproliferative activity and reduce toxicity, making them promising candidates in cancer treatment (Wang et al., 2015).

Chemical Characteristics and Derivative Synthesis

  • Novel derivatives of similar compounds, such as fused heterocyclic 1,2,4-triazoles, have been synthesized for their interesting biological properties. These derivatives have potential applications in various fields, including pharmacology (Karpina et al., 2019).

Antimicrobial and Antifungal Activities

  • Several newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been screened for antimicrobial and antioxidant activities, showcasing the compound's versatility in therapeutic applications (Flefel et al., 2018).

Synthesis for Specific Biological Activities

  • Derivatives of triazolopyridines with cyclic amines have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, demonstrating their utility in treating allergic conditions (Gyoten et al., 2003).

Future Directions

The development of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives is a promising area of research due to their diverse bio-properties and potential applications. Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOXXJYCOZJZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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